molecular formula C7H5BrClNO4S B1448408 3-Bromo-2-chloro-5-sulfamoylbenzoic acid CAS No. 1461707-46-9

3-Bromo-2-chloro-5-sulfamoylbenzoic acid

Cat. No.: B1448408
CAS No.: 1461707-46-9
M. Wt: 314.54 g/mol
InChI Key: JHTIBPIRWXWQIL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a sulfonamide derivative with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and a sulfamoyl group attached to a benzoic acid core. It has gained significant attention in scientific research and industry due to its diverse applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and cost-efficiency. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it valuable for various applications .

Biological Activity

3-Bromo-2-chloro-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfamoylbenzoic acids. Its structure features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a sulfamoyl group at the 5-position of the benzoic acid ring. The synthesis of this compound typically involves the bromination and chlorination of benzoic acid derivatives, followed by sulfamoylation.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfamoyl derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . This antimicrobial effect is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), an enzyme involved in purinergic signaling. The compound showed promising inhibition with an IC50 value indicating effective blocking at low concentrations . This inhibition can have implications for therapeutic strategies targeting inflammatory diseases.

Carbonic Anhydrase Inhibition

Another significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many tumors. Compounds similar to this compound have been found to exhibit high affinity for CAIX, with dissociation constants in the nanomolar range . This selectivity suggests potential applications in cancer therapy by targeting tumor microenvironments.

Case Study: Antitumor Activity

In a specific case study, sulfamoyl benzoic acid derivatives were tested against various cancer cell lines. One derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), indicating that modifications to the sulfamoyl group can enhance anticancer properties . The mechanism involved cell cycle arrest and inhibition of tubulin polymerization, which are critical processes in cancer cell proliferation.

Table: Biological Activities of Sulfamoyl Derivatives

CompoundTarget Enzyme/PathwayIC50 (µM)Biological Effect
This compoundh-NTPDase12.88Inhibition of purinergic signaling
Sulfamoyl benzoate analogCAIX0.12Antitumor activity
5-Chlorosalicylamide derivativeVarious bacterial strains<10Antimicrobial activity

Properties

IUPAC Name

3-bromo-2-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTIBPIRWXWQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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